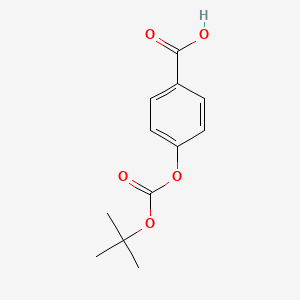
4-((tert-Butoxycarbonyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butoxycarbonyl)oxy)benzoic acid is an organic compound with the molecular formula C12H14O5. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is commonly used as an esterification, acylation, and acylating agent in various chemical reactions .
Preparation Methods
4-((tert-Butoxycarbonyl)oxy)benzoic acid can be synthesized through the reaction of benzoic acid with tert-butanol. The process involves mixing benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst, such as sulfuric acid or dimethyl sulfate, is added slowly at low temperatures (0-5°C) while stirring continuously . After the reaction is complete, the product is filtered, washed with cold ether, and dried to obtain this compound .
Chemical Reactions Analysis
4-((tert-Butoxycarbonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include sulfuric acid, acetone, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((tert-Butoxycarbonyl)oxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)oxy)benzoic acid involves its role as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form esters and amides. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)oxy)benzoic acid can be compared with similar compounds such as:
4-tert-Butylbenzoic acid: Used as a thermal stabilizer in PVC and as an intermediate in the chemical industry.
Mono-tert-Butyl terephthalate: Used in the production of polymers and resins.
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
These compounds share similar chemical structures but have different applications and properties, highlighting the uniqueness of this compound in its specific uses and reactions.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
KVNNDSUUTJORDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)
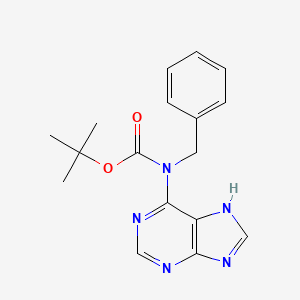
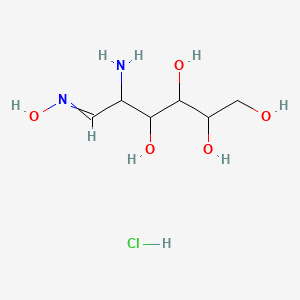
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)

![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)
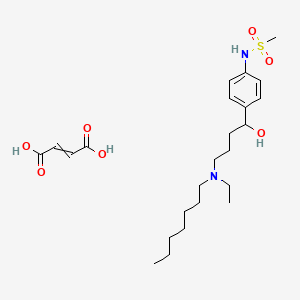
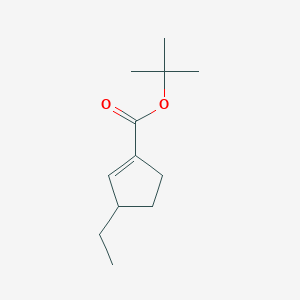
![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
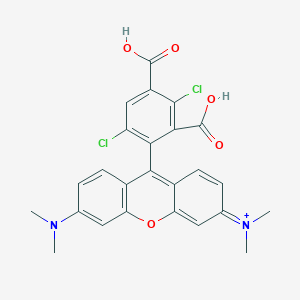
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-](/img/structure/B12513722.png)
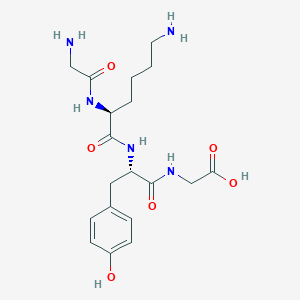
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
